molecular formula C18H17ClN2O3 B2651025 3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034415-19-3

3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide

Cat. No. B2651025
CAS RN: 2034415-19-3
M. Wt: 344.8
InChI Key: JDRCSPDCXDWZPS-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Molecular Docking

  • Research includes the synthesis of novel biologically potent heterocyclic compounds that incorporate structures similar to the query compound, exploring their anticancer and antimicrobial potentials. Molecular docking studies suggest these compounds' utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Optical Properties and Protonation Studies

  • Studies on chlorophyll derivatives with pyridyl groups similar to the core structure of the query compound indicate modifications in optical properties and protonation behaviors, relevant for understanding intramolecular interactions and potential applications in photodynamic therapy and solar energy conversion (Yamamoto & Tamiaki, 2015).

Synthesis and Antifungal Activity

  • The synthesis and crystal structure analysis of compounds bearing chlorophenyl and pyridine units, akin to the query chemical, have been conducted with investigations into their antifungal activities. These studies highlight potential applications in developing new antifungal agents (Si, 2009).

Neuroprotective Agents

  • Research into N-acylaminophenothiazines, which share structural motifs with the query compound, discusses their neuroprotective and multifunctional activities, suggesting potential treatment avenues for Alzheimer's disease. These compounds exhibit selective inhibition and protective effects against neuronal damage (González-Muñoz et al., 2011).

Chemical Reactivity and Synthesis

  • Studies on the reactivity and synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, which share functional groups with the query compound, provide insights into methods for creating heterocyclic compounds with potential applications in medicinal chemistry and material science (Fadda et al., 2015).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-15-3-1-2-13(12-15)4-5-16(22)20-8-10-21-9-6-14-7-11-24-17(14)18(21)23/h1-3,6-7,9,11-12H,4-5,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRCSPDCXDWZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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